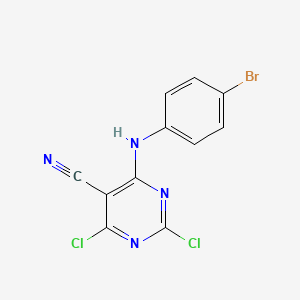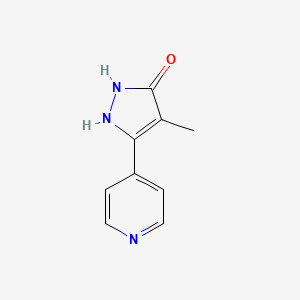
4-Methyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with a methyl group at the 4-position and a pyridinyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanoic acid with hydrazine hydrate to form the pyrazolone ring. The pyridinyl group can be introduced through a subsequent reaction with 4-bromopyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of the pyrazolone and pyridinyl rings.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism by which 4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one: Similar structure but with a phenyl group instead of a pyridinyl group.
4-Methyl-5-(2-pyridinyl)-1H-pyrazol-3(2H)-one: Similar structure but with the pyridinyl group at a different position.
4-Methyl-5-(3-pyridinyl)-1H-pyrazol-3(2H)-one: Similar structure but with the pyridinyl group at a different position.
Uniqueness
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs, making it a compound of interest for further research and development.
特性
CAS番号 |
90280-21-0 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
4-methyl-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H9N3O/c1-6-8(11-12-9(6)13)7-2-4-10-5-3-7/h2-5H,1H3,(H2,11,12,13) |
InChIキー |
OELLESCNGSHUTG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NNC1=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


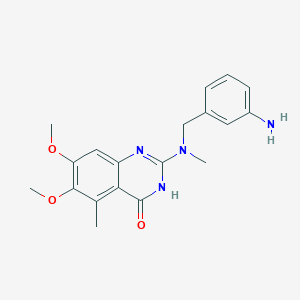
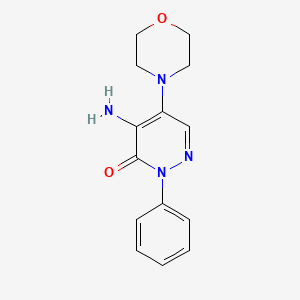

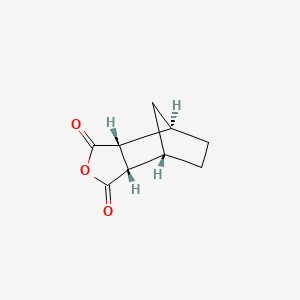
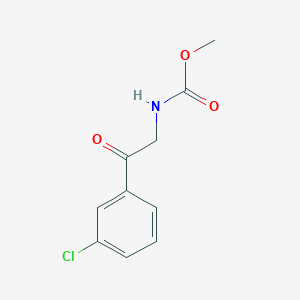
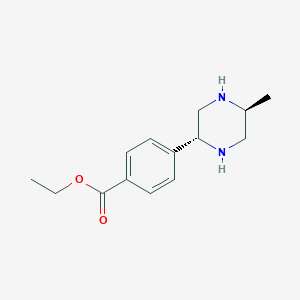

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)

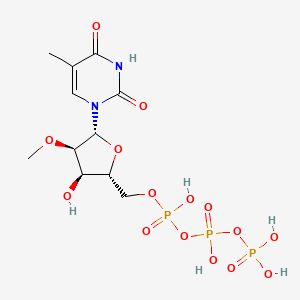
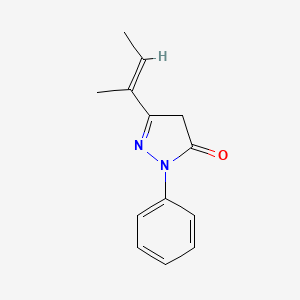
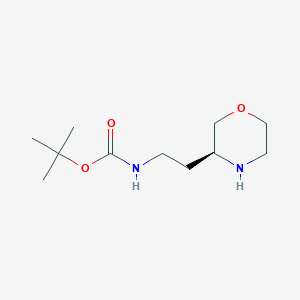
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
